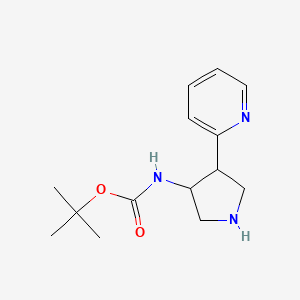

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-pyridin-2-ylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-9-15-8-10(12)11-6-4-5-7-16-11/h4-7,10,12,15H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHACPPIAQIHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various biological targets.

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases.

Biological Activity

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate, also known as tert-butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H21N3O2

- Molecular Weight : 263.34 g/mol

- CAS Number : 1365937-76-3

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanisms through which these compounds exert their effects include:

- Inhibition of Tubulin Assembly : Similar derivatives have been shown to inhibit tubulin assembly, impacting microtubule dynamics and leading to mitotic delay and cell death in cancer cell lines such as HeLa .

- Pro-apoptotic Activity : Certain modifications of pyrrolidine-based compounds have demonstrated significant pro-apoptotic effects, inducing both early and late apoptosis in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and its analogs:

| Study | Cell Line | Activity | Mechanism |

|---|---|---|---|

| HeLa | Antiproliferative | Inhibition of tubulin assembly | |

| A549 | Pro-apoptotic | Induction of late apoptosis | |

| Various | Cytotoxicity | Interaction with HSET protein |

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of pyrrolidine derivatives on HeLa cells, it was found that certain modifications retained significant activity against these cells. The results indicated that alterations in the side chains could enhance the efficacy of these compounds in targeting cancer cells .

Case Study 2: Pro-apoptotic Mechanisms

Another investigation focused on the pro-apoptotic properties of pyrrolidine derivatives, particularly their ability to induce late apoptosis in A549 lung cancer cells. The study highlighted that specific structural features were crucial for maximizing apoptotic induction, with the compound demonstrating a notable increase in late apoptotic markers compared to controls .

Toxicological Profile

Currently, detailed toxicological data specific to this compound remains limited. However, safety data sheets indicate that no significant irritant properties or acute toxicity have been reported . Comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies

- Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating neurological disorders due to its interaction with specific neurotransmitter systems.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds, including this carbamate, showed promising activity against certain types of cancer cells, indicating potential as an anticancer agent .

-

Drug Development

- The compound is being explored in the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

- Example : Modifications to the pyrrolidine ring have led to compounds with improved binding affinity to biological targets, which is crucial for drug efficacy .

-

Biochemical Research

- Researchers utilize this compound to study enzyme interactions and mechanisms of action in biochemical pathways. Its ability to act as a substrate or inhibitor provides insights into metabolic processes.

- Data Table :

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibitory effects on specific enzymes | Biochemistry Journal |

| Binding Affinity | Enhanced binding with modified derivatives | Medicinal Chemistry |

-

Neuroscience Research

- The compound's interaction with neurotransmitter receptors makes it a candidate for studying neuropharmacological effects, including anxiety and depression models.

- Case Study : Research highlighted the compound's potential anxiolytic effects in animal models, suggesting it may influence serotonin pathways .

- Synthetic Chemistry

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

- Molecular Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 261.32 g/mol

- Key Features :

- A pyrrolidine ring substituted with a pyridin-2-yl group at position 2.

- A tert-butyl carbamate group at position 3, providing steric bulk and metabolic stability.

This compound is a carbamate-protected amine, commonly utilized in medicinal chemistry as a building block for drug discovery. Its pyridine moiety enhances binding to biological targets, while the tert-butyl group improves pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Pyridine vs. Chloropyridine :

- The parent compound’s pyridin-2-yl group facilitates π-π stacking in protein binding, whereas the chloro-substituted analog () introduces electron-withdrawing effects, enhancing electrophilic reactivity for nucleophilic substitution .

- The chloro derivative’s lower molecular weight (228.68 vs. 261.32) may improve membrane permeability but reduce target specificity.

- Fluorine at pyrrolidine-4 () increases metabolic stability and bioavailability due to its electronegativity and small size .

- The trifluoromethylphenyl group () adds hydrophobicity, improving binding to lipophilic enzyme pockets (e.g., kinase ATP sites) .

Chiral and Epoxide Derivatives ():

- The (S)-oxiranyl-phenethyl derivative () introduces stereochemical complexity, enabling enantioselective synthesis of bioactive molecules .

Key Research Findings

- SAR Insights :

- Thermal Stability : Tert-butyl carbamates generally exhibit higher decomposition temperatures (>200°C) than aryl carbamates, as observed in differential scanning calorimetry studies .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A widely reported and efficient method involves palladium-catalyzed cross-coupling reactions between a suitably functionalized pyrrolidine derivative and a pyridin-2-yl halide or pseudohalide.

-

- Starting with tert-butyl pyrrolidin-3-ylcarbamate as the nucleophilic partner.

- Reacting with 2-bromopyridine or similar aryl halides.

- Using Pd catalysts such as Pd(OAc)₂ with ligands like DPE-Phos.

- Base such as cesium carbonate (Cs₂CO₃) in solvents like 1,4-dioxane.

- Heating at elevated temperatures (~100–105 °C) for several hours.

-

- Formation of the C–C bond at the 4-position of the pyrrolidine ring.

- High yields and selectivity are reported.

This method is exemplified in the synthesis of related scaffolds where tert-butyl pyrrolidin-3-ylcarbamate is coupled with aryl bromides under Pd catalysis, yielding diverse substituted pyrrolidines including pyridinyl derivatives.

Reductive Amination and Subsequent Protection

Another approach involves the construction of the pyrrolidine ring via reductive amination of a pyridin-2-yl-containing aldehyde with an amine precursor, followed by carbamate protection.

-

- Formation of an aldehyde intermediate bearing the pyridin-2-yl group.

- Reductive amination with an amino alcohol or amine to close the pyrrolidine ring.

- Use of sodium borohydride (NaBH₄) as the reducing agent.

- Subsequent protection of the amine with tert-butyl carbamate group using reagents like di-tert-butyl dicarbonate (Boc₂O).

Carbamate Formation via CDI-Mediated Coupling

Carbamate protection of pyrrolidin-3-yl amines can also be achieved using carbonyldiimidazole (CDI) mediated coupling.

-

- Treatment of the free amine with CDI in solvents such as tetrahydrofuran (THF).

- Addition of tert-butanol or tert-butyl carbamate sources.

- Reaction conditions typically at moderate temperatures (50–110 °C).

Representative Experimental Data Table

| Step | Reagents & Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5 mol%), DPE-Phos (10 mol%), Cs₂CO₃ (2.5 eq.), 1,4-dioxane, 105 °C, 12 h | Cross-coupling of tert-butyl pyrrolidin-3-ylcarbamate with 2-bromopyridine | 75–85 | High selectivity for 4-substitution |

| 2 | Aldehyde (pyridin-2-yl substituted), amine, MeOH, NaBH₄, rt, overnight | Reductive amination to form pyrrolidine ring | 70–80 | Mild conditions, stereoselective |

| 3 | CDI (1.5 eq.), DBU (2.5–4 eq.), THF, 50–110 °C | Carbamate protection | 80–90 | Efficient formation of tert-butyl carbamate |

Detailed Research Findings and Notes

Catalyst and Ligand Selection: Pd(OAc)₂ combined with bulky phosphine ligands such as DPE-Phos or Xantphos enhances the coupling efficiency and selectivity for the pyridin-2-yl group installation on the pyrrolidine ring.

Base and Solvent Effects: Cesium carbonate is preferred due to its strong basicity and solubility in organic solvents like dioxane, promoting effective deprotonation and coupling.

Temperature and Reaction Time: Elevated temperatures (~100 °C) and prolonged reaction times (5–12 hours) are necessary for complete conversion in cross-coupling steps.

Purification: Silica gel column chromatography using gradients of methanol in dichloromethane (DCM) or hexanes/ethyl acetate mixtures is effective for isolating pure this compound.

Stereochemical Control: When chiral amines or aldehydes are used in reductive amination, the stereochemistry of the pyrrolidine ring can be controlled, allowing access to enantiomerically enriched products.

Q & A

(Basic) What synthetic strategies are commonly employed for the preparation of tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate?

Answer:

The synthesis typically involves multi-step routes, including:

- Palladium-catalyzed cross-coupling : For introducing the pyridyl group to the pyrrolidine scaffold. For example, Pd₂(dba)₃ with BINAP as a ligand in toluene under inert atmospheres facilitates coupling reactions .

- Carbamate protection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃ or Et₃N) to protect the amine functionality .

- Reductive amination or cyclization : To form the pyrrolidine ring, Fe powder or hydrogenation may be used for nitro-group reduction or imine cyclization .

(Advanced) How can stereochemical outcomes be controlled during the formation of the pyrrolidine ring in this compound?

Answer:

- Chiral catalysts/auxiliaries : Use of chiral ligands (e.g., BINAP) in asymmetric catalysis to induce enantioselectivity during ring closure or coupling steps .

- Crystallographic validation : X-ray diffraction (SHELX refinement) confirms absolute configuration, especially for resolving diastereomers .

- Chiral HPLC : For separating enantiomers post-synthesis; columns like Chiralpak® IA/IB are effective for carbamates .

(Basic) What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 279–462) confirm molecular weight, with ESI+ commonly used .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

(Advanced) How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Answer:

- Sample purity : Impurities (e.g., residual solvents or diastereomers) can skew NMR/MS data. Repurify via column chromatography or recrystallization .

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or assign stereochemistry .

- Complementary crystallography : SHELX-refined X-ray structures provide unambiguous bond lengths/angles, resolving ambiguities in NOE or coupling constants .

(Advanced) What methodologies optimize the removal of the tert-butyl carbamate (Boc) protecting group under mild conditions?

Answer:

- Acidic deprotection : HCl in methanol or TFA in dichloromethane (1–4 h, 0–25°C) cleaves Boc without degrading the pyridyl-pyrrolidine core .

- Selective conditions : Use scavengers (e.g., anisole) to trap tert-butyl cations and minimize side reactions .

- Monitoring by TLC/MS : Track deprotection progress to avoid overexposure to harsh conditions .

(Basic) What are the key stability considerations for storing and handling this compound?

Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .

- Light sensitivity : Protect from UV exposure to avoid photodegradation; amber vials recommended .

- Moisture control : Use molecular sieves in storage containers to inhibit Boc group hydrolysis .

(Advanced) How can researchers address low yields in the pyridyl-pyrrolidine coupling step?

Answer:

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (e.g., BINAP vs. XPhos) to enhance coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

- Temperature control : Stepwise heating (e.g., 80°C → 110°C) to balance reaction rate and decomposition .

(Advanced) What computational tools aid in predicting the reactivity of this compound in medicinal chemistry applications?

Answer:

- DFT calculations : Model transition states for Boc deprotection or pyridyl ring functionalization .

- Molecular docking : Assess binding affinity to biological targets (e.g., kinases) using software like AutoDock .

- pKa prediction : Tools like MarvinSuite estimate protonation states of the pyrrolidine nitrogen under physiological conditions .

(Basic) What safety precautions are essential when working with this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders or vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

(Advanced) How can researchers analyze and mitigate byproduct formation during Boc protection?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.